molecular formula C15H17NO3 B13147964 1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-

1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-

Cat. No.: B13147964
M. Wt: 259.30 g/mol
InChI Key: ORPCYCFQLBZBCT-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- is a derivative of isoindoline-1,3-dione, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

The synthesis of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- typically involves the reaction of isoindoline-1,3-dione with a cyclohexyl derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit enzymes like cyclooxygenase.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- can be compared with other isoindoline-1,3-dione derivatives:

The uniqueness of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- lies in its specific functional group, which can impart distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-[4-(hydroxymethyl)cyclohexyl]isoindole-1,3-dione

InChI

InChI=1S/C15H17NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10-11,17H,5-9H2

InChI Key

ORPCYCFQLBZBCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CO)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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